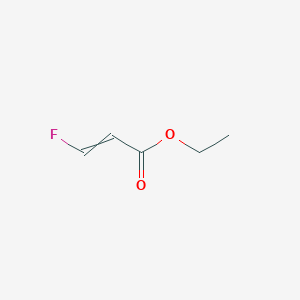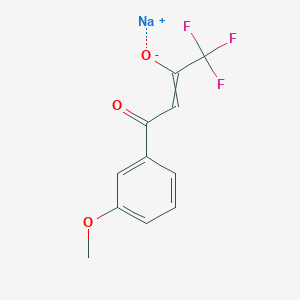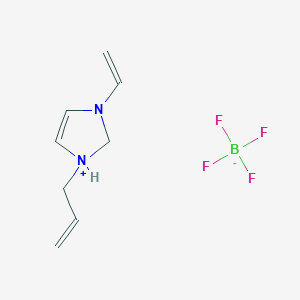![molecular formula C11H18ClF3N2O2 B15061389 2,2,2-trifluoro-N-[(2R,3S)-2-piperidin-4-yloxolan-3-yl]acetamide;hydrochloride](/img/structure/B15061389.png)
2,2,2-trifluoro-N-[(2R,3S)-2-piperidin-4-yloxolan-3-yl]acetamide;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-trifluoro-N-[(2R,3S)-2-piperidin-4-yloxolan-3-yl]acetamide;hydrochloride is a chemical compound with a complex structure that includes trifluoromethyl groups, a piperidine ring, and an oxolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-N-[(2R,3S)-2-piperidin-4-yloxolan-3-yl]acetamide;hydrochloride typically involves multiple steps. One common method includes the reaction of 2,2,2-trifluoroacetamide with a piperidine derivative under specific conditions to form the desired product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
2,2,2-trifluoro-N-[(2R,3S)-2-piperidin-4-yloxolan-3-yl]acetamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired outcome but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
2,2,2-trifluoro-N-[(2R,3S)-2-piperidin-4-yloxolan-3-yl]acetamide;hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce trifluoromethyl groups into molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2,2-trifluoro-N-[(2R,3S)-2-piperidin-4-yloxolan-3-yl]acetamide;hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The piperidine and oxolane rings contribute to the compound’s overall stability and bioavailability .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,2-trifluoro-N-methylacetamide: Similar structure but with a methyl group instead of the piperidine and oxolane rings.
2,2,2-trifluoroethylamine hydrochloride: Contains a trifluoromethyl group but lacks the complex ring structures.
Uniqueness
2,2,2-trifluoro-N-[(2R,3S)-2-piperidin-4-yloxolan-3-yl]acetamide;hydrochloride is unique due to its combination of trifluoromethyl groups, piperidine ring, and oxolane ring. This unique structure imparts specific chemical properties, such as increased stability and enhanced binding affinity, making it valuable in various research applications .
Propriétés
Formule moléculaire |
C11H18ClF3N2O2 |
|---|---|
Poids moléculaire |
302.72 g/mol |
Nom IUPAC |
2,2,2-trifluoro-N-[(2R,3S)-2-piperidin-4-yloxolan-3-yl]acetamide;hydrochloride |
InChI |
InChI=1S/C11H17F3N2O2.ClH/c12-11(13,14)10(17)16-8-3-6-18-9(8)7-1-4-15-5-2-7;/h7-9,15H,1-6H2,(H,16,17);1H/t8-,9+;/m0./s1 |
Clé InChI |
XLHHSVYGJDGMII-OULXEKPRSA-N |
SMILES isomérique |
C1CO[C@@H]([C@H]1NC(=O)C(F)(F)F)C2CCNCC2.Cl |
SMILES canonique |
C1CNCCC1C2C(CCO2)NC(=O)C(F)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


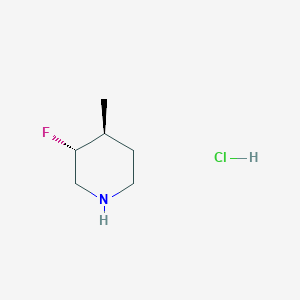

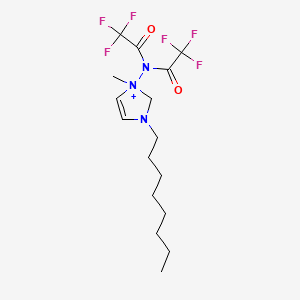
![(2R)-2-Amino-2-[3-(trifluoromethoxy)phenyl]acetic acid](/img/structure/B15061338.png)
![(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride](/img/structure/B15061342.png)
![3-[3-Ethoxy-4-[2-(4-fluorophenoxy)ethoxy]phenyl]prop-2-enoic acid](/img/structure/B15061348.png)
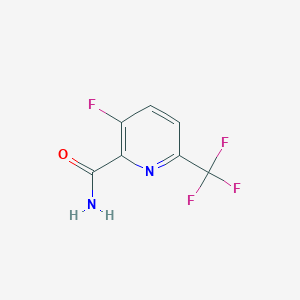
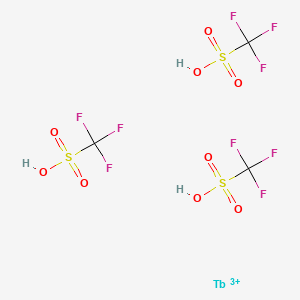
![4-[[1-(4-Methylphenyl)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl]benzoic acid](/img/structure/B15061361.png)
